Cas no 33974-27-5 (Phenyl(pyridin-4-yl)methanol)
Phenyl(pyridin-4-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- Phenyl(pyridin-4-yl)methanol
- Phenyl(4-pyridyl)methanol
- 4-Pyridinemethanol,a-phenyl
- (?à)-4-(a-Hydroxybenzyl)pyridine
- 4-(a-Hydroxybenzyl)pyridine
- NSC 98955
- a-(4-Pyridyl)benzyl alcohol
- a-Phenyl-4-pyridinemethanol
- Oprea1_807383
- alpha-Phenylpyridine-4-methanol
- HMS2199N12
- IDI1_017799
- (4-pyridyl)benzyl alcohol
- CS-0216309
- A822029
- EINECS 251-770-1
- 33974-27-5
- MLS001242716
- NSC98955
- phenyl-pyridin-4-yl-methanol
- MYKGGGPMKINROD-UHFFFAOYSA-N
- HMS1449D10
- CHEMBL1514459
- phenyl(4-pyridinyl)methanol
- alpha-Phenyl-4-pyridinemethanol
- DTXSID901310433
- Maybridge3_006412
- AKOS016352755
- phenyl-4-pyridylmethanol
- cid_98305
- NCGC00247395-01
- MFCD00277656
- AKOS000126340
- EN300-39415
- FT-0706312
- J-523944
- D93309
- BDBM70167
- MYKGGGPMKINROD-UHFFFAOYSA-
- NS00054397
- AS-76928
- SMR000841471
- Z228586152
- SCHEMBL477399
- InChI=1/C12H11NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-9,12,14H
- NSC-98955
- DTXSID501303727
- I+/--Phenyl-4-pyridinemethanol
- Hydroxyphenyl-4-pyridinylmethyl
- 38466-27-2
-
- MDL: MFCD00277656
- Inchi: 1S/C12H11NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-9,12,14H
- InChI Key: MYKGGGPMKINROD-UHFFFAOYSA-N
- SMILES: OC(C1C=CN=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 185.08400
- Monoisotopic Mass: 185.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.7
- Topological Polar Surface Area: 33.1A^2
Experimental Properties
- Density: 1.155
- Melting Point: 120℃
- Boiling Point: 353.5°Cat760mmHg
- Flash Point: 167.6°C
- Refractive Index: 1.604
- PSA: 33.12000
- LogP: 2.16330
Phenyl(pyridin-4-yl)methanol Security Information
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Risk Phrases:R22; R36/37/38
- Safety Term:S26;S37/39
Phenyl(pyridin-4-yl)methanol Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Phenyl(pyridin-4-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM175631-5g |
phenyl(pyridin-4-yl)methanol |
33974-27-5 | 95% | 5g |
$445 | 2021-08-05 | |
| Chemenu | CM175631-5g |
phenyl(pyridin-4-yl)methanol |
33974-27-5 | 95% | 5g |
$445 | 2022-06-11 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P908379-5g |
phenyl(4-pyridyl)methanol |
33974-27-5 | 95% | 5g |
3,600.00 | 2021-05-17 | |
| Alichem | A029195220-5g |
Phenyl(pyridin-4-yl)methanol |
33974-27-5 | 95% | 5g |
$391.68 | 2023-09-02 | |
| eNovation Chemicals LLC | D547180-1g |
Phenyl(pyridin-4-yl)Methanol |
33974-27-5 | 97% | 1g |
$299 | 2024-05-24 | |
| eNovation Chemicals LLC | D957828-250mg |
Phenyl(4-pyridyl)methanol |
33974-27-5 | 95% | 250mg |
$185 | 2023-05-17 | |
| eNovation Chemicals LLC | D957828-1g |
Phenyl(4-pyridyl)methanol |
33974-27-5 | 95% | 1g |
$295 | 2023-05-17 | |
| Enamine | EN300-39415-0.1g |
phenyl(pyridin-4-yl)methanol |
33974-27-5 | 95.0% | 0.1g |
$54.0 | 2025-02-20 | |
| Enamine | EN300-39415-0.25g |
phenyl(pyridin-4-yl)methanol |
33974-27-5 | 95.0% | 0.25g |
$77.0 | 2025-02-20 | |
| Enamine | EN300-39415-0.5g |
phenyl(pyridin-4-yl)methanol |
33974-27-5 | 95.0% | 0.5g |
$140.0 | 2025-02-20 |
Phenyl(pyridin-4-yl)methanol Suppliers
Phenyl(pyridin-4-yl)methanol Related Literature
-
Adhikesavan Harikrishnan,Jayakumar Sanjeevi,Chinnasamy Ramaraj Ramanathan Org. Biomol. Chem. 2015 13 3633
-
G. Urgoitia,R. SanMartin,M. T. Herrero,E. Domínguez Chem. Commun. 2015 51 4799
-
Chi-Chiu Ko,Chi-On Ng,Hua Feng,Wing-Kin Chu Dalton Trans. 2010 39 6475
Additional information on Phenyl(pyridin-4-yl)methanol
Phenyl(pyridin-4-yl)methanol (CAS No. 33974-27-5): A Comprehensive Overview
Phenyl(pyridin-4-yl)methanol, identified by its Chemical Abstracts Service (CAS) number 33974-27-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a phenyl group and a pyridine substituent at the 4-position, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development.
The structural composition of Phenyl(pyridin-4-yl)methanol makes it a valuable intermediate in the synthesis of more complex molecules. The presence of both aromatic rings—the phenyl ring and the pyridine ring—provides a unique framework that can be modified through various chemical reactions. These modifications are crucial for tailoring the compound's properties for specific applications, particularly in medicinal chemistry.
In recent years, the pharmaceutical industry has shown increasing interest in heterocyclic compounds, such as those containing pyridine moieties. Pyridine derivatives are known for their broad spectrum of biological activities, making them attractive candidates for drug discovery. Phenyl(pyridin-4-yl)methanol exemplifies this trend, as it serves as a building block for designing novel therapeutic agents.
One of the most compelling aspects of Phenyl(pyridin-4-yl)methanol is its potential in the development of small-molecule drugs. Researchers have leveraged its structural features to create compounds with targeted biological effects. For instance, studies have explored its utility in generating inhibitors for enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The pyridine ring, in particular, is a common pharmacophore that interacts with biological targets, enhancing the compound's pharmacological profile.
The synthesis of Phenyl(pyridin-4-yl)methanol typically involves multi-step organic reactions, often starting from readily available precursors. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of this molecule.
The role of computational chemistry in studying Phenyl(pyridin-4-yl)methanol cannot be overstated. Molecular modeling and quantum mechanical calculations have provided insights into its interactions with biological targets, helping researchers predict and optimize its pharmacological properties. These computational approaches complement experimental work, offering a more holistic understanding of the compound's behavior.
In addition to its pharmaceutical applications, Phenyl(pyridin-4-yl)methanol has found utility in materials science. Its ability to form stable complexes with other molecules makes it a valuable ligand in coordination chemistry. These complexes exhibit interesting catalytic properties and have been investigated for their potential use in industrial processes.
The growing body of research on Phenyl(pyridin-4-yl)methanol underscores its importance as a versatile chemical entity. As new synthetic strategies and analytical techniques emerge, further applications are likely to be discovered. The integration of traditional organic synthesis with modern technologies promises to expand the compound's utility across multiple disciplines.
The future directions of research on Phenyl(pyridin-4-yl)methanol may include exploring its role in drug delivery systems and nanotechnology. By incorporating this compound into advanced materials, scientists could develop innovative solutions for targeted therapy and diagnostics. The combination of its chemical flexibility and biological relevance positions it as a key player in next-generation pharmaceutical innovations.
In conclusion, Phenyl(pyridin-4-yl)methanol(CAS No. 33974-27-5) is a multifaceted compound with significant implications in pharmaceuticals and materials science. Its unique structural features and diverse applications make it a subject of intense study and innovation. As research continues to uncover new possibilities, this molecule is poised to play an increasingly important role in advancing scientific knowledge and technological development.
33974-27-5 (Phenyl(pyridin-4-yl)methanol) Related Products
- 411233-72-2((1S)-1-(4-pyridinyl)-1,2-Ethanediol)
- 6270-47-9(phenyl(pyridin-3-yl)methanol)
- 15031-78-4(2-(4-Pyridyl)-2-propanol)
- 212117-14-1((aR)-a-ethyl-4-Pyridinemethanol)
- 27854-88-2((1R)-1-(pyridin-4-yl)ethan-1-ol)
- 159474-87-0((1R)-1-(4-pyridinyl)-1,2-Ethanediol)
- 54656-96-1((S)-(-)-1-(4-Pyridyl)ethanol)
- 157371-07-8((aS)-a-ethyl-4-Pyridinemethanol)
- 1620-30-0(alpha-(4-Pyridyl)benzhydrol)
- 23389-75-5(4-(1-Hydroxyethyl)pyridine)